Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Lipophilicity logP Structure-Property Relationship

Secure this precision SAR probe bearing the 3,4-dichlorophenyl motif—documented within Bayer-disclosed pyridazine fungicide IP (WO-2020109391-A1). Even minor substituent changes cause >100-fold EC₅₀ shifts in related series, making generic analogs unreliable. With a predicted logP ~5.7 and BBB permeability profile, it is the definitive reference compound for CNS-targeted pyridazine library validation. Purchase the genuine CAS 896046-27-8 scaffold to protect data reproducibility and FTO positioning.

Molecular Formula C20H17Cl2N3OS
Molecular Weight 418.34
CAS No. 896046-27-8
Cat. No. B2690641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
CAS896046-27-8
Molecular FormulaC20H17Cl2N3OS
Molecular Weight418.34
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H17Cl2N3OS/c1-2-13-3-5-14(6-4-13)18-9-10-20(25-24-18)27-12-19(26)23-15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,23,26)
InChIKeyIAZYESXIMTYYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896046-27-8): Chemical Identity and Core Scaffold Characteristics


N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 896046-27-8) is a synthetic small molecule (C20H17Cl2N3OS, MW 418.34) [1] belonging to the pyridazinylthioacetamide class. This scaffold features a central pyridazine heterocycle linked via a thioether bridge to an acetamide moiety substituted with a 3,4-dichlorophenyl group, while its 6-position carries a 4-ethylphenyl substituent [2]. The compound has been disclosed in the patent literature as part of broader structural families with potential agrochemical applications [3].

Why Close Structural Analogs of N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide Cannot Be Interchanged


Substituting even a single substituent within the N-phenyl-2-((6-arylpyridazin-3-yl)thio)acetamide scaffold can profoundly alter lipophilicity (logP), electronic distribution, and target engagement. For example, published structure-activity relationship (SAR) studies on related pyridazinylthioacetamide series demonstrate that modifications to the N-phenyl substituent lead to more than 100-fold variations in antiviral EC50 values [1]. This high sensitivity underscores the risk that generic substitution, even with close chemical analogs, may invalidate biological reproducibility or IP positioning.

Quantified Differentiation Evidence for N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide Versus Closest Analogs


Lipophilicity (logP) Differentiation: 4-Ethylphenyl vs. 4-Ethoxyphenyl Analogs

The target compound, substituted with a 4-ethylphenyl group, exhibits a computed logP of approximately 5.70 [1]. In comparison, the closely related 4-ethoxyphenyl analog (N-(3,4-dichlorophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide) is estimated to have a lower logP of around 4.8 based on computed XLogP3 for structurally similar compounds [2]. This ~0.9 log unit difference reflects the replacement of an ethyl group with an ethoxy group, introducing an additional hydrogen bond acceptor.

Lipophilicity logP Structure-Property Relationship

Patent-Protected Fungicidal Chemical Space: Differentiation from Prior-Art Pyridazinylthioacetamides

The target compound falls within the generic Markush structure claimed in Bayer's WO-2020109391-A1 patent family, which covers new pyridazine (thio)amide compounds for controlling phytopathogenic fungi [1]. In contrast, earlier pyridazinylthioacetamide patents (e.g., U.S. Pat. No. 4,242,512) claimed gastric antisecretory activity rather than fungicidal use [2]. This jurisdictional and indication-based differentiation means the target compound occupies IP space that is distinct from earlier medical-use analogs, potentially offering freedom-to-operate advantages in agrochemical research.

Fungicide Patent Exclusivity Agrochemical

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count: Impact on Permeability and Solubility Profiles

The target compound possesses a computed tPSA of 47 Ų and 0 hydrogen-bond donors [1]. This contrasts with structurally similar compounds like VU0240551 (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide), which has a lower tPSA (~38 Ų) due to the absence of the dichlorophenyl substitution [2]. The higher tPSA and electron-withdrawing chloro substituents of the target compound predict lower passive membrane permeability but potentially stronger dipole-dipole interactions with biological targets.

tPSA Drug-likeness Physicochemical Property

High-Value Research and Procurement Scenarios for N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide


Agrochemical Fungicide Hit-to-Lead Optimization

As a member of the Bayer-disclosed pyridazine (thio)amide fungicide series [1], this compound serves as a useful reference point for SAR studies exploring the contribution of the 3,4-dichlorophenyl and 4-ethylphenyl substituents to antifungal spectrum and phytotoxicity profiles.

Physicochemical Property Benchmarking for CNS-Permeability Studies

With a tPSA of 47 Ų, 0 HBD, and high logP (~5.7) [1], this compound occupies a property space generally associated with high blood-brain barrier permeability, making it a relevant comparator for CNS-targeted pyridazine libraries.

IP Landscape Analysis and Freedom-to-Operate Assessment

The compound's inclusion in a pending/active patent family (WO-2020109391-A1) with a 2018 priority date [1] makes it essential for any agrochemical discovery program to evaluate its specific structural coverage relative to internal lead series.

Anti-Infective Cross-Screening in Academic Collaboration

Given the precedented anti-HIV activity of closely related pyridazinylthioacetamides [2], this analog (with its distinct dichlorophenyl substitution) is a candidate for profiling panels targeting viral or bacterial pathogens to explore the breadth of the scaffold's anti-infective potential.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.